1,3-BENZOTHIAZOL-2-YL [(8,8,10,10-TETRAMETHYL-8,9,10,11-TETRAHYDROPYRIDO[4',3':4,5]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL] SULFIDE
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Overview
Description
1,3-BENZOTHIAZOL-2-YL [(8,8,10,10-TETRAMETHYL-8,9,10,11-TETRAHYDROPYRIDO[4',3':4,5]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL] SULFIDE is a complex organic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzothiazole moiety linked to a tetrahydro-6-th structure, making it a unique and potentially valuable molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-BENZOTHIAZOL-2-YL [(8,8,10,10-TETRAMETHYL-8,9,10,11-TETRAHYDROPYRIDO[4',3':4,5]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL] SULFIDE typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization reactions. One common method includes the use of α-keto acids and 2,2’-disulfanediyldianiline as substrates, with sodium metabisulfite as a catalyst .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of microwave irradiation and one-pot multicomponent reactions are also explored to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
1,3-BENZOTHIAZOL-2-YL [(8,8,10,10-TETRAMETHYL-8,9,10,11-TETRAHYDROPYRIDO[4',3':4,5]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL] SULFIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of light.
Major Products
The major products formed from these reactions include various oxidized, reduced, and halogenated derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
1,3-BENZOTHIAZOL-2-YL [(8,8,10,10-TETRAMETHYL-8,9,10,11-TETRAHYDROPYRIDO[4',3':4,5]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL] SULFIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-cancer properties and as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials, including polymers and dyes
Mechanism of Action
The mechanism of action of 1,3-BENZOTHIAZOL-2-YL [(8,8,10,10-TETRAMETHYL-8,9,10,11-TETRAHYDROPYRIDO[4',3':4,5]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL] SULFIDE involves its interaction with specific molecular targets and pathways. For instance, in its antimicrobial activity, it may inhibit key enzymes or disrupt cell membrane integrity. In cancer research, it may interfere with cell proliferation pathways, inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Mercaptobenzothiazole: Known for its use in rubber vulcanization and as a corrosion inhibitor.
2-Arylbenzothiazoles: Widely studied for their pharmacological properties, including anti-cancer and anti-inflammatory activities.
Uniqueness
What sets 1,3-BENZOTHIAZOL-2-YL [(8,8,10,10-TETRAMETHYL-8,9,10,11-TETRAHYDROPYRIDO[4',3':4,5]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL] SULFIDE apart is its unique tetrahydro-6-th structure, which may confer distinct biological activities and chemical reactivity compared to other benzothiazole derivatives .
This compound’s versatility and potential make it a valuable subject for ongoing research in various scientific disciplines.
Properties
Molecular Formula |
C22H22N6S3 |
---|---|
Molecular Weight |
466.7g/mol |
IUPAC Name |
4-(1,3-benzothiazol-2-ylsulfanylmethyl)-12,12,14,14-tetramethyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene |
InChI |
InChI=1S/C22H22N6S3/c1-21(2)9-12-16-18-25-15(10-29-20-24-13-7-5-6-8-14(13)30-20)26-28(18)11-23-19(16)31-17(12)22(3,4)27-21/h5-8,11,27H,9-10H2,1-4H3 |
InChI Key |
IAHAYAPUEWMUEP-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(N1)(C)C)SC3=C2C4=NC(=NN4C=N3)CSC5=NC6=CC=CC=C6S5)C |
Canonical SMILES |
CC1(CC2=C(C(N1)(C)C)SC3=C2C4=NC(=NN4C=N3)CSC5=NC6=CC=CC=C6S5)C |
Origin of Product |
United States |
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